

Application Note: HPLC-UV Analysis of Chlophedianol in Syrup Formulations

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Compound of Interest

Compound Name: Chlophedianol

Cat. No.: B1669198

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AN-HPLC-028

Introduction

Chlophedianol is a centrally acting antitussive agent used for the suppression of dry, irritating coughs.[1][2][3] It is often formulated as a syrup, sometimes in combination with other active pharmaceutical ingredients (APIs).[1][4] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of **chlophedianol** in syrup formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing.

Physicochemical Properties of Chlophedianol

A summary of the key physicochemical properties of **chlophedianol** is provided in the table below. Understanding these properties is crucial for method development, particularly for sample preparation and achieving optimal chromatographic separation. **Chlophedianol** hydrochloride, the commonly used salt form, is soluble in water.

Property	Value
Chemical Formula	C ₁₇ H ₂₀ ClNO
Molecular Weight	289.8 g/mol
pKa	9.5
UV λ _{max}	254 nm
Solubility	Soluble in water (as hydrochloride salt)

Experimental Protocol

1. Materials and Reagents

- **Chlophedianol** Hydrochloride Reference Standard (purity ≥ 98%)
- HPLC grade acetonitrile
- HPLC grade methanol
- Analytical reagent grade potassium dihydrogen phosphate
- Analytical reagent grade orthophosphoric acid
- Purified water (18.2 MΩ·cm)
- Commercially available **chlophedianol** syrup formulation
- 0.45 μm nylon or PVDF syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Phosphate Buffer	20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

3. Preparation of Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **Chlophedianol** Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
- **Sample Preparation:**
 - Accurately weigh an amount of syrup equivalent to 25 mg of **chlophedianol** into a 50 mL volumetric flask.
 - Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the **chlophedianol**.
 - Dilute to volume with the mobile phase and mix well.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity	
Range	10 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	
80% Level	99.5%
100% Level	100.2%
120% Level	99.8%
Precision (% RSD)	
Intraday (n=6)	< 1.0%
Interday (n=6)	< 2.0%
Specificity	No interference from placebo components
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL

System Suitability

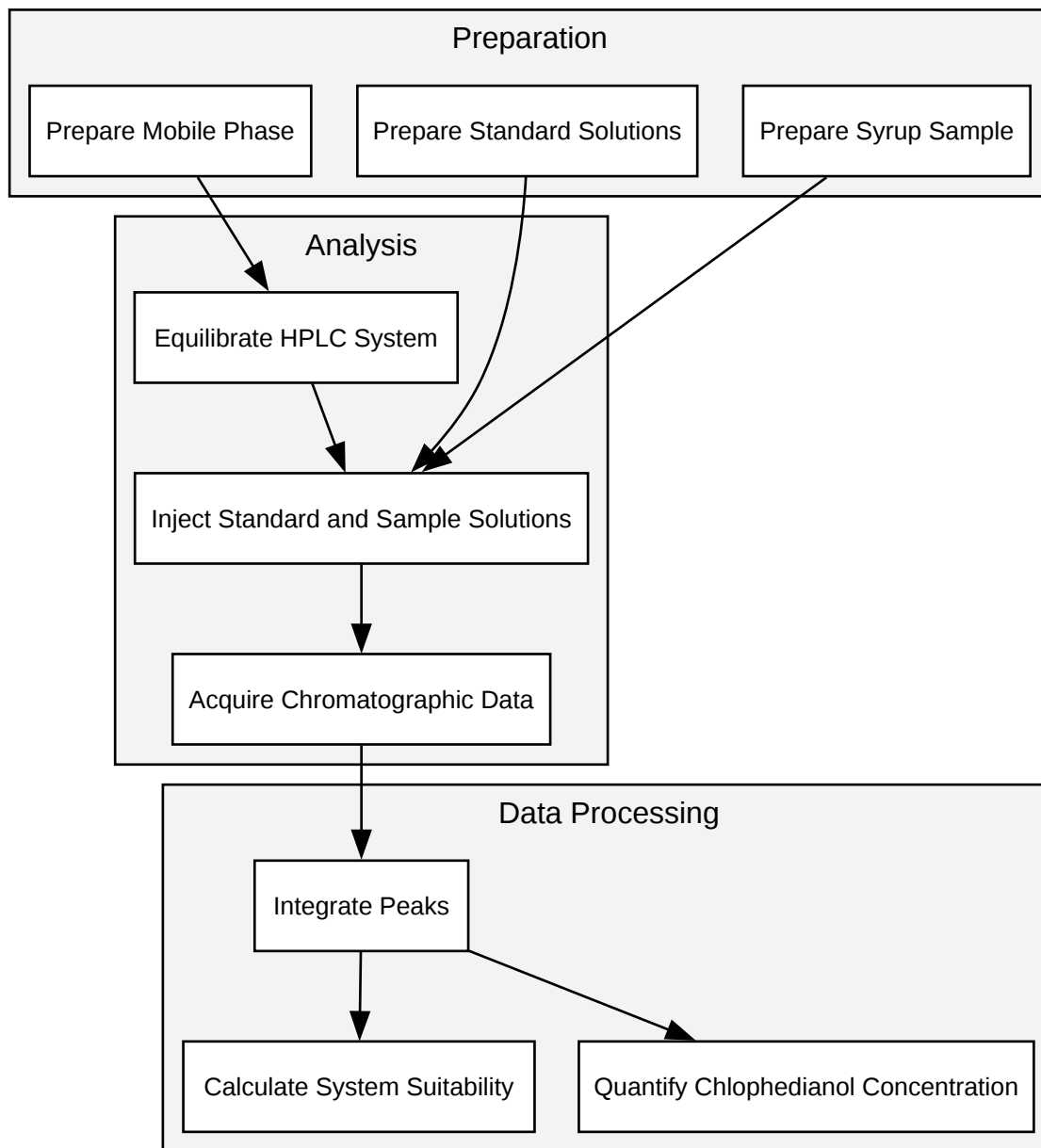
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD for replicate injections (n=6)	$\leq 2.0\%$

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the key method validation parameters.

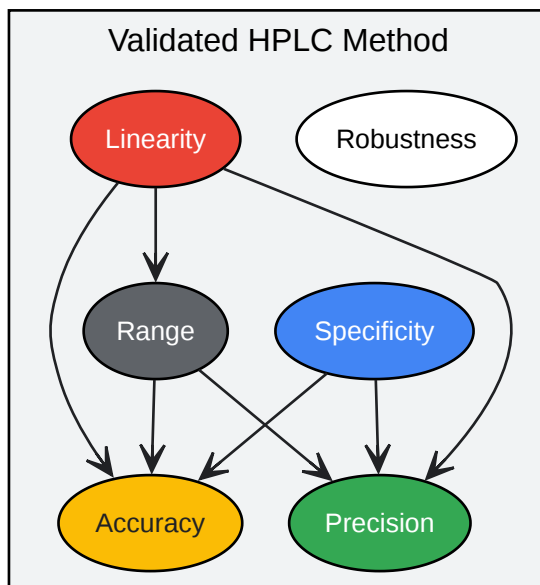
Experimental Workflow for Chlophedianol HPLC Analysis



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Caption: Experimental workflow from preparation to data analysis.

Logical Relationship of Method Validation Parameters



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Caption: Interdependence of key HPLC method validation parameters.

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